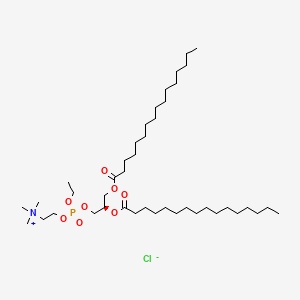

16:0 EPC chloride

Description

Properties

IUPAC Name |

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTKXMLARLHZSM-WGVGMMHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85ClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16:0 EPC Chloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine Chloride

Introduction

16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid that has garnered significant attention in the fields of molecular biology and pharmaceutical sciences.[1][2] Its amphiphilic nature, characterized by a positively charged headgroup and two saturated 16-carbon acyl chains, enables it to self-assemble into liposomes and form complexes with negatively charged molecules such as nucleic acids.[] This property makes it a valuable tool for the delivery of DNA, RNA, and other therapeutic agents into cells, a process known as transfection.[1] Furthermore, its structural similarity to naturally occurring phospholipids (B1166683) contributes to its biocompatibility and biodegradability, rendering it a promising candidate for various drug delivery applications and as a co-adjuvant in vaccine formulations.[1][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its function as a delivery vehicle. These properties influence the stability of liposomes, the efficiency of complex formation with cargo molecules, and the interaction with cellular membranes.

| Property | Value | Reference |

| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, DPePC | [6][7] |

| CAS Number | 328250-18-6 | [5][6] |

| Molecular Formula | C42H85ClNO8P | [5] |

| Molecular Weight | 798.55 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [] |

| Solubility | Chloroform (B151607) (10 mg/ml), Ethanol (25 mg/ml) | [6][9] |

| Storage | -20°C | [2][10] |

| Purity | >95% | [6] |

| Critical Synergistic Concentration (proxy for CMC) | In the low millimolar range (estimated from 18:0 EPC) | [11] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~41°C (estimated from DPPC) | [12] |

Mechanism of Action in Drug Delivery

The primary application of this compound in drug development is as a non-viral vector for the delivery of therapeutic molecules. Its mechanism of action involves several key steps:

-

Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with negatively charged molecules, such as the phosphate (B84403) backbone of DNA or RNA, to form stable complexes called lipoplexes.[] This complexation protects the nucleic acids from degradation by nucleases.

-

Cellular Uptake: The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[13]

-

Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The cationic lipids are thought to destabilize the endosomal membrane, leading to the release of the cargo.

-

Cargo Release and Action: Following endosomal escape, the nucleic acids are released into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or transported to the nucleus to be transcribed (in the case of DNA).

Experimental Protocols

The following are generalized protocols for the preparation of liposomes and for DNA transfection using this compound. These should be optimized for specific cell types and applications.

Preparation of this compound Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar liposomes.

Materials:

-

This compound

-

Co-lipid (e.g., DOPE or cholesterol, optional)

-

Chloroform

-

Aqueous buffer (e.g., PBS, HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[14]

-

-

Hydration:

-

Hydrate the lipid film by adding the desired aqueous buffer pre-heated to a temperature above the lipid's transition temperature (~41°C).

-

Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication or Extrusion):

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

-

For large unilamellar vesicles (LUVs) with a defined size, use an extruder with polycarbonate membranes of a specific pore size. Pass the MLV suspension through the extruder multiple times.

-

-

Characterization:

-

Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using established assays.[7]

-

DNA Transfection using this compound Lipoplexes

This protocol provides a general guideline for transfecting mammalian cells in a 6-well plate format.

Materials:

-

This compound liposome (B1194612) suspension

-

Plasmid DNA (high purity)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Mammalian cells

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.

-

-

Lipoplex Formation:

-

In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.

-

In a separate sterile tube, dilute the this compound liposome suspension in serum-free medium.

-

Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[]

-

-

Transfection:

-

Remove the growth medium from the cells and wash with serum-free medium.

-

Add the lipoplex-containing medium to the cells dropwise.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, remove the transfection medium and replace it with fresh, complete growth medium.

-

-

Assay:

-

Assay for gene expression 24-72 hours post-transfection, depending on the gene of interest and cell type.

-

Visualizations

Signaling and Delivery Pathway

The following diagram illustrates the general mechanism of cellular uptake and intracellular trafficking of this compound-based lipoplexes for gene delivery.

Caption: Cellular uptake and processing of this compound lipoplexes.

Experimental Workflow: Liposome Preparation

This diagram outlines the key steps in the preparation of liposomes using the thin-film hydration method.

Caption: Workflow for preparing this compound liposomes.

Experimental Workflow: DNA Transfection

This diagram illustrates the sequential steps involved in transfecting cells with this compound lipoplexes.

Caption: Workflow for DNA transfection using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 9. 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride) | CAS 328250-18-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]

- 11. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC)

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological interactions of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC). The information is tailored for researchers, scientists, and drug development professionals working with lipid-based delivery systems and model membrane studies.

Core Properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetically modified cationic phospholipid. It is a derivative of the naturally occurring 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with an ethyl group attached to the phosphate (B84403), resulting in a permanent positive charge. This modification significantly influences its physical and chemical characteristics, making it a valuable tool in various research and development applications.

Physicochemical Data

The following table summarizes the key quantitative properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₈₅ClNO₈P | [1] |

| Molecular Weight | 798.55 g/mol | [1] |

| Physical Form | Powder | [1] |

| Purity | >99% | [1] |

| Solubility | Chloroform (B151607): 10 mg/mL, Ethanol: 25 mg/mL | [2] |

| Storage Temperature | -20°C | [3] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | The related lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has a Tm of 41°C. The ethylated derivative's Tm is influenced by its interactions with other lipids. | [4][5] |

| Critical Micelle Concentration (CMC) | The specific CMC for 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is not readily available in the literature. For comparison, the CMC of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in water is approximately 0.46 nM. | [6] |

Structural Information

IUPAC Name: (2R)-2,3-bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl ethyl phosphate chloride

Synonyms: 16:0 EPC (Cl Salt), DPEPC, EDPPC

Applications in Research and Drug Development

The unique properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride make it a versatile tool in several key areas of scientific investigation.

Liposomal Drug Delivery

As a cationic lipid, 16:0 EPC is frequently used in the formulation of liposomes for drug and gene delivery. The positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (DNA and RNA), and enhances the interaction of the liposome (B1194612) with negatively charged cell membranes, potentially leading to increased cellular uptake. Its saturated dipalmitoyl chains contribute to the formation of more rigid and stable bilayers compared to unsaturated lipids.

Gene Transfection

Cationic liposomes formulated with 16:0 EPC are effective non-viral vectors for gene transfection. These liposomes can complex with plasmid DNA or siRNA to form "lipoplexes," which are then taken up by cells, leading to the expression or silencing of the target gene.

Model Membrane Studies

This synthetic lipid is also valuable in the creation of model cell membranes. By incorporating 16:0 EPC into artificial bilayers, researchers can investigate the influence of a permanent positive charge on membrane structure, fluidity, permeability, and interaction with proteins and other molecules. Studies have shown that the presence of such cationic lipids can alter the organization of model membranes, leading to increased fluidity and permeability[2].

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.

Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar liposomes of a defined size.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride

-

Helper lipid(s) (e.g., DOPE, cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Water bath

-

Extruder device

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Procedure:

-

Lipid Film Formation:

-

Dissolve 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film will form on the wall of the flask. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature.

-

Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film by adding the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tm of the lipids.

-

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

-

The resulting liposome suspension can be stored at 4°C.

-

Characterization of Liposomes

3.2.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a common technique to determine the size distribution and uniformity of a liposome preparation.

Procedure:

-

Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.

-

Transfer the diluted sample to a cuvette.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value provides an indication of the width of the size distribution; a value below 0.2 is generally considered to indicate a monodisperse population.

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes and is crucial for predicting their stability and interaction with biological membranes.

Procedure:

-

Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

-

Inject the sample into the measurement cell of a zeta potential analyzer.

-

The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential. For liposomes containing 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, a positive zeta potential is expected.

Gene Transfection using Cationic Liposomes

This protocol provides a general workflow for transfecting mammalian cells with plasmid DNA using liposomes containing 16:0 EPC.

Materials:

-

Cationic liposome suspension (formulated with 16:0 EPC and a helper lipid like DOPE)

-

Plasmid DNA

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Mammalian cells in culture

Procedure:

-

Lipoplex Formation:

-

In separate tubes, dilute the cationic liposomes and the plasmid DNA in serum-free medium.

-

Combine the diluted liposomes and diluted DNA. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

-

-

Transfection:

-

Wash the cells to be transfected with serum-free medium.

-

Add the lipoplex suspension to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation period, remove the transfection medium and replace it with complete growth medium.

-

-

Analysis:

-

Assay for gene expression (e.g., using a reporter gene like GFP or luciferase) 24-72 hours post-transfection.

-

Influence on Membrane Properties and Cellular Signaling

While 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetic molecule and not a direct participant in endogenous signaling pathways, its incorporation into cell membranes can have significant indirect effects on cellular processes.

Alteration of Membrane Fluidity and Organization

The introduction of cationic lipids can disrupt the packing of phospholipids (B1166683) in the bilayer. Studies on similar cationic lipids suggest that they can increase membrane fluidity[2]. This alteration in the physical state of the membrane can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes, which are often sensitive to their lipid environment.

Modulation of Signaling Pathways

Cationic lipids are not merely passive carriers; they can actively modulate cellular signaling pathways. The positive charge of the lipid headgroup can lead to interactions with negatively charged domains of membrane proteins or with anionic lipids like phosphatidylserine, potentially altering their conformation and activity. Some studies have shown that certain cationic lipids can trigger pro-apoptotic and pro-inflammatory cascades[7]. The specific signaling pathways affected by 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride require further investigation, but it is plausible that it could influence pathways regulated by membrane-proximal events.

References

- 1. 16:0 EPC (Cl Salt) powder cationic lipid Avanti Lipids [sigmaaldrich.com]

- 2. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. brieflands.com [brieflands.com]

- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16:0 EPC Chloride: Structure, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 EPC chloride, a prominent cationic lipid utilized in advanced drug delivery and research. This document details its chemical structure, outlines a representative synthesis methodology, presents key quantitative data, and explores its role in cellular interactions and signaling pathways.

Core Structure and Chemical Identity

This compound, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid. Its structure features a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The defining characteristic of this P-O-ethyl derivative is the ethyl group attached to the phosphate (B84403) moiety, which imparts a permanent positive charge, crucial for its function as a transfection agent.

The presence of the two saturated 16-carbon fatty acid tails contributes to the rigidity of the lipid bilayers it forms. This cationic nature allows for effective interaction with negatively charged molecules such as DNA and RNA, facilitating their delivery into cells.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride |

| Synonyms | DPEPC, EDPPC, 16:0 EPC (Cl Salt) |

| CAS Number | 328250-18-6[1] |

| Molecular Formula | C₄₂H₈₅ClNO₈P[1] |

| Molecular Weight | 798.6 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Chloroform (B151607): 10 mg/ml; Ethanol: 25 mg/ml[1] |

| Storage | -20°C |

Synthesis of this compound

Representative Synthetic Workflow

The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines generally involves the acylation of a protected glycerol backbone, followed by the introduction of the phosphocholine (B91661) headgroup. For this compound, an additional ethylation step is required.

Caption: Representative synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of a generic 1,2-diacyl-sn-glycero-3-phosphocholine, which can be conceptually adapted for this compound.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Palmitic acid

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ethyl trifluoromethanesulfonate (B1224126) (Ethyl triflate)

-

Anhydrous solvent (e.g., acetonitrile)

-

Anion exchange resin (chloride form)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

-

Acylation of GPC:

-

Dissolve sn-glycero-3-phosphocholine (GPC) and an excess of palmitic acid in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) by silica gel column chromatography.

-

-

Ethylation of the Phosphate Group:

-

Dissolve the purified DPPC in an anhydrous solvent such as acetonitrile.

-

Add an ethylating agent, for example, ethyl trifluoromethanesulfonate (ethyl triflate).

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

-

Purification and Chloride Salt Formation:

-

Purify the crude product by silica gel column chromatography.

-

To obtain the chloride salt, the purified product can be passed through an anion-exchange resin in the chloride form, or treated with a source of chloride ions followed by purification.

-

The final product, this compound, should be characterized by analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.

-

Applications in Drug Delivery and Research

This compound is primarily employed as a cationic lipid for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (DNA and RNA). Its positive charge facilitates the complexation with negatively charged genetic material, forming lipoplexes that can be taken up by cells. It is also used as a co-adjuvant in vaccine formulations to enhance the immune response.

Experimental Protocol: Preparation of Cationic Liposomes

The following is a general protocol for the preparation of cationic liposomes using the thin-film hydration method, which can be adapted for this compound.[2][3]

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or cholesterol)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

-

Vesicle Formation and Sizing:

-

The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion.

-

For extrusion, pass the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

-

Experimental Protocol: Cell Transfection

This protocol provides a general guideline for transfecting cells with nucleic acids using pre-formed cationic liposomes.[2][3]

Materials:

-

Cationic liposomes containing this compound

-

Plasmid DNA or siRNA

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Cells to be transfected in culture

Procedure:

-

Lipoplex Formation:

-

Dilute the nucleic acid in serum-free medium.

-

In a separate tube, dilute the cationic liposome (B1194612) suspension in serum-free medium.

-

Combine the diluted nucleic acid and the diluted liposomes and mix gently.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Add the lipoplex solution to the cells (typically seeded the day before to be at 70-90% confluency).

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete medium.

-

Assay for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours post-transfection).

-

Signaling Pathways and Cellular Interactions

Cationic lipids, including this compound, are not merely passive delivery vehicles but can actively engage with cellular components and trigger specific signaling pathways. Their interaction with the cell membrane and subsequent internalization are key to their function.

Cellular Uptake Mechanism

The positively charged lipoplexes formed with this compound initially interact with the negatively charged proteoglycans on the cell surface. The primary mechanism of cellular entry is through endocytosis.

Caption: Cellular uptake pathway of cationic lipoplexes.

Activation of Innate Immune Signaling

Cationic lipids are recognized by the innate immune system as danger signals, leading to the activation of inflammatory pathways.[4][5] While specific studies on this compound are limited, the general mechanism for cationic lipids involves the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[6]

-

Toll-like Receptor 2 (TLR2) Activation: Cationic lipids can be recognized by TLR2 on the surface of antigen-presenting cells like macrophages and dendritic cells.[6]

-

NLRP3 Inflammasome Activation: Internalized cationic lipids can lead to the activation of the NLRP3 inflammasome complex within the cell.[6]

This activation culminates in the downstream activation of the transcription factor NF-κB, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This immunostimulatory property is beneficial when this compound is used as a vaccine adjuvant.

Caption: Innate immune signaling activated by cationic lipids.

Quantitative Data and Characterization

The physicochemical properties of liposomes formulated with this compound are critical for their performance as delivery vehicles. These properties are typically characterized by various analytical techniques.

Table 2: Physicochemical Characterization of Cationic Liposomes

| Parameter | Typical Range/Value | Method of Analysis |

| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency | Varies (dependent on formulation and cargo) | Spectrophotometry or Fluorometry |

| Phase Transition Temperature (Tm) | Dependent on lipid composition | Differential Scanning Calorimetry (DSC) |

Note: The specific values for these parameters will depend on the exact formulation, including the helper lipid used, the lipid ratios, and the preparation method.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided protocols and data serve as a starting point for the successful application of this versatile cationic lipid in various advanced therapeutic and research contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Preparation of Cationic Liposomes & Transfection of Cells - Avanti® Polar Lipids [merckmillipore.com]

- 4. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 16:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride). The information herein is intended to support research, development, and application of this cationic lipid in areas such as drug delivery, gene therapy, and cellular biology.

Core Physical and Chemical Properties

This compound is a saturated cationic lipid featuring a phosphocholine (B91661) headgroup with an ethyl ester modification. This modification confers a permanent positive charge, which is a key characteristic for its interactions with negatively charged molecules like nucleic acids. The dipalmitoyl (16:0) acyl chains contribute to its packing properties within lipid bilayers.

A summary of its key physical and chemical data is presented in the table below.

| Property | Value | Source |

| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | [1][2] |

| Synonyms | 16:0 EPC (Cl Salt), DPEPC, EDPPC | [1][3] |

| CAS Number | 328250-18-6 | [2][3][4] |

| Molecular Formula | C42H85ClNO8P | [3][4] |

| Molecular Weight | 798.55 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically >99% | [5] |

| Solubility | Soluble in DMSO (1 mg/mL), Ethanol (25 mg/mL), and Chloroform (B151607):Methanol:Water (65:25:4) (5 mg/mL) | [2][6] |

| Storage | Recommended storage at -20°C for long-term stability.[5][6] |

Experimental Protocols for Characterization

The following sections detail standardized experimental protocols for characterizing the physical properties of this compound, particularly when formulated into liposomes.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method to produce unilamellar vesicles of a defined size.

Materials:

-

This compound

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Dissolve a known quantity of this compound in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm).[7][8][9]

Materials:

-

Liposome suspension of this compound

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

Procedure:

-

Accurately pipette a known amount of the liposome suspension into a hermetic aluminum pan and seal it.

-

Place an empty, sealed aluminum pan in the reference chamber of the DSC.

-

Equilibrate the sample at a temperature below the expected Tm.

-

Heat the sample at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition.

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in suspension, and when combined with an applied electric field, it can measure the zeta potential, which is an indicator of surface charge.[10][11][12]

Materials:

-

Diluted liposome suspension of this compound

-

Dynamic Light Scattering instrument with a zeta potential measurement cell

-

Cuvettes

Procedure:

-

Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

For particle size analysis, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation.

-

For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. The zeta potential is then calculated from the electrophoretic mobility.

Signaling Pathways and Cytotoxicity

Cationic lipids, including those with a quaternary ammonium (B1175870) headgroup like this compound, are known to interact with cell membranes and can trigger various intracellular signaling pathways, often leading to cytotoxicity at higher concentrations.[13][14]

General Mechanism of Cationic Lipid-Induced Signaling

The positive charge of the lipid facilitates interaction with the negatively charged cell surface, leading to cellular uptake, often via endocytosis. Once inside the cell, these lipids can perturb intracellular membranes, such as those of endosomes and mitochondria, which can trigger stress responses and signaling cascades.

Activation of the ERK Pathway

Studies on other cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have demonstrated the activation of the Extracellular signal-regulated kinase (ERK) pathway.[15][16] This pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activation of the ERK pathway by cationic lipids can lead to the production of chemokines and other inflammatory mediators.[15][16]

Induction of Apoptosis via Caspase Activation

The cytotoxicity of some cationic lipids is mediated through the induction of apoptosis. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. The disruption of mitochondrial membrane integrity by cationic lipids can lead to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[17][18][19][20]

Visualizations

The following diagrams illustrate key concepts related to the characterization and biological activity of this compound.

Caption: Workflow for preparing and characterizing this compound liposomes.

Caption: Potential signaling pathways activated by cationic lipids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 | C42H85ClNO8P | CID 131877842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16:0 EPC (Cl Salt), 328250-18-6 | BroadPharm [broadpharm.com]

- 5. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 10. 2.5. Dynamic Light-Scattering Measurements (DLS) [bio-protocol.org]

- 11. news-medical.net [news-medical.net]

- 12. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of adjuvant activity of cationic liposome: phosphorylation of a MAP kinase, ERK and induction of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LPS binding caspase activation and recruitment domains (CARDs) are bipartite lipid binding modules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LPS binding caspase activation and recruitment domains (CARDs) are bipartite lipid binding modules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Caspase-1 as a regulatory molecule of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

16:0 EPC Chloride: An In-Depth Technical Guide to its Mechanism of Action in Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a saturated cationic lipid that has garnered significant attention as a synthetic transfection agent for the delivery of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells.[1][2][3] Its biodegradable nature and relatively low toxicity make it an attractive candidate for various research and therapeutic applications.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in transfection, detailing the physicochemical properties of the lipoplexes it forms, the cellular uptake pathways, and the critical process of endosomal escape. Furthermore, this guide includes detailed experimental protocols for key assays and visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Mechanism of Action: From Lipoplex Formation to Gene Expression

The transfection process using this compound can be conceptualized as a multi-step journey that begins with the formation of a lipoplex and culminates in the expression of the delivered genetic material. The core principle lies in the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid.

Lipoplex Formation and Physicochemical Characterization

The initial and critical step in cationic lipid-mediated transfection is the spontaneous self-assembly of this compound and nucleic acids into condensed, nanoparticle-sized structures known as lipoplexes.[4] These complexes protect the nucleic acids from degradation by nucleases in the extracellular environment. The physicochemical properties of these lipoplexes, including their size, surface charge (zeta potential), and morphology, are critical determinants of transfection efficiency.[5]

Table 1: Physicochemical Properties of 16:0 EPC-based Lipoplexes Quantitative data for this compound lipoplexes is not readily available in the public domain. The table structure is provided as a template for researchers to populate with their own experimental data.

| Formulation (e.g., 16:0 EPC:DOPE ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Helper lipids, such as the neutral lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are often co-formulated with this compound to enhance transfection efficiency.[2][6] DOPE is thought to facilitate the transition from a lamellar to a more fusogenic inverted hexagonal phase, which is crucial for endosomal escape.[7] Cholesterol can modulate membrane fluidity and stability, which may also influence the transfection process.[2] The choice and ratio of helper lipids can significantly impact the morphology and, consequently, the efficacy of the lipoplex.[2]

Cellular Uptake and Endosomal Trafficking

Once formed, the positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to their internalization primarily through endocytosis.[4] The exact endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.

The following diagram illustrates the general workflow of a transfection experiment using this compound.

Caption: A generalized workflow for a transfection experiment using this compound.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplexes are entrapped within endosomes, which mature into late endosomes and eventually fuse with lysosomes, acidic compartments containing degradative enzymes. For successful transfection, the nucleic acid must escape the endosome and enter the cytoplasm. This process, known as endosomal escape, is a major bottleneck in non-viral gene delivery.[8]

The mechanism of endosomal escape for cationic lipids like this compound is thought to involve the "proton sponge" effect and direct interactions with the endosomal membrane.[4][9] As the endosome matures, proton pumps in its membrane actively transport protons into the lumen, lowering the internal pH. The tertiary amine groups of some cationic lipids can become protonated, leading to an influx of chloride ions to maintain charge neutrality.[8] This influx of ions and water causes osmotic swelling and eventual rupture of the endosome, releasing the lipoplex into the cytoplasm.

Furthermore, the cationic lipids of the lipoplex can interact with anionic lipids present in the inner leaflet of the endosomal membrane.[10] This interaction can lead to the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid.[10] The role of the chloride counter-ion in this process is not fully elucidated but may influence the physicochemical properties and stability of the lipoplex.[11]

The following diagram illustrates the proposed mechanism of endosomal escape.

Caption: Proposed mechanisms of endosomal escape for this compound lipoplexes.

Quantitative Data

Quantitative analysis of transfection efficiency and cytotoxicity is essential for optimizing delivery systems. The following tables provide a framework for presenting such data.

Table 2: Transfection Efficiency of this compound in Different Cell Lines Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.

| Cell Line | Formulation | N/P Ratio | Transfection Efficiency (%) | Reporter Gene |

|---|---|---|---|---|

| CHO-K1 | Data not available | Data not available | Data not available | Data not available |

| HEK293 | Data not available | Data not available | Data not available | Data not available |

Table 3: Cell Viability following Transfection with this compound Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.

| Cell Line | Formulation | N/P Ratio | Cell Viability (%) | Assay Method |

|---|---|---|---|---|

| CHO-K1 | Data not available | Data not available | Data not available | MTT |

| HEK293 | Data not available | Data not available | Data not available | MTT |

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful transfection experiments. The following sections provide step-by-step methodologies for key procedures involving this compound.

Protocol 1: Preparation of this compound-based Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method.[12]

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation: a. Dissolve the desired amounts of this compound and helper lipid(s) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the specific application. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids. b. The hydration process will lead to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): a. To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Transfection of CHO-K1 Cells with Plasmid DNA using this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent CHO-K1 cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is crucial for achieving high transfection efficiency.[5][13]

Materials:

-

CHO-K1 cells

-

Complete culture medium (e.g., F-12K Medium with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM™ I)

-

Plasmid DNA (high purity, endotoxin-free)

-

This compound-based liposome (B1194612) suspension (prepared as in Protocol 1)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: a. The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2-4 x 10^5 cells per well). b. Incubate the cells overnight at 37°C in a humidified CO2 incubator.

-

Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in serum-free medium. b. In a separate tube, dilute the required amount of the this compound liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) needs to be determined empirically. c. Gently add the diluted DNA to the diluted liposome suspension and mix by pipetting up and down. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

-

Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the lipoplex-containing medium to the cells dropwise. c. Gently rock the plate to ensure even distribution of the lipoplexes. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Post-Transfection Incubation: a. Incubate the cells for 24-72 hours before assaying for gene expression.

Protocol 3: Assessment of Transfection Efficiency using a Luciferase Reporter Assay

This protocol describes the measurement of firefly luciferase activity in transfected cells as a quantitative measure of gene expression.[1][9]

Materials:

-

Transfected cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., Reporter Lysis Buffer)

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Lysis: a. 24-72 hours post-transfection, aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate). d. Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

-

Luciferase Assay: a. Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 2-5 minutes to pellet cell debris. b. Add a small volume of the cleared lysate (e.g., 10-20 µL) to a luminometer tube or a well of an opaque 96-well plate. c. Add the luciferase assay substrate to the lysate. d. Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

-

Data Normalization: a. To account for variations in cell number and transfection efficiency, it is recommended to co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) or to normalize the luciferase activity to the total protein concentration of the cell lysate.

Protocol 4: Assessment of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound lipoplexes.[14][15]

Materials:

-

Cells transfected with this compound lipoplexes in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

MTT Incubation: a. At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to untreated control cells.

Conclusion

This compound is a valuable tool for the non-viral delivery of nucleic acids in a research setting. Its mechanism of action involves the formation of lipoplexes that are internalized by cells via endocytosis. The subsequent escape from the endosome is a critical step that is thought to be mediated by the proton sponge effect and direct interactions with the endosomal membrane, leading to its destabilization. The efficiency of transfection and the associated cytotoxicity are influenced by a multitude of factors, including the formulation of the lipoplex (e.g., the choice and ratio of helper lipids) and the experimental conditions. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their gene delivery experiments and to further explore and optimize its potential for therapeutic applications. Further research is warranted to obtain more specific quantitative data on the performance of this compound and to fully elucidate the molecular details of its mechanism of action.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. cedarlanelabs.com [cedarlanelabs.com]

- 4. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]

- 5. mpbio.com [mpbio.com]

- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. assaygenie.com [assaygenie.com]

- 9. hek293.com [hek293.com]

- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 11. The counterion influence on cationic lipid-mediated transfection of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

Navigating the Biological Landscape of 16:0 EPC Chloride: A Technical Guide to Biodegradability and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic lipid that has garnered significant interest within the drug delivery and biomedical research communities. Its defining characteristic is a stable, positively charged headgroup, which facilitates the encapsulation and delivery of nucleic acids and other therapeutic molecules. While its efficacy as a delivery vehicle is a primary focus, a comprehensive understanding of its biological and environmental fate is paramount for its safe and effective clinical translation. This technical guide provides an in-depth analysis of the biodegradability and toxicity profile of this compound, drawing upon established methodologies and data from related cationic lipids to offer a predictive overview. It is important to note that while several suppliers claim the compound has low toxicity and is biodegradable, specific public data on this compound is limited[1][2][3][4][5][6][7]. Therefore, this guide integrates general principles and experimental protocols applicable to cationic lipids to forecast its behavior.

Biodegradability Assessment

The term "biodegradable" indicates that a substance can be broken down by microorganisms into simpler, non-toxic compounds[1][2][3][4][5][6][7]. For pharmaceutical excipients like this compound, assessing the rate and extent of biodegradation is crucial to understanding its environmental impact and potential for bioaccumulation. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically employed for this purpose.

Experimental Protocols for Biodegradability Testing

The "Ready Biodegradability" tests (OECD 301 series) are a common starting point to assess the likelihood of a substance to biodegrade rapidly in an aerobic environment[8][9][10][11].

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is suitable for non-volatile, water-soluble compounds like this compound.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark. The degradation of the test substance is monitored by the amount of carbon dioxide (CO₂) evolved.

-

Methodology:

-

Test Setup: A known concentration of this compound is added to a mineral salt medium as the sole source of organic carbon.

-

Inoculum: The medium is inoculated with a mixed microbial population from a domestic wastewater treatment plant.

-

Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2 °C).

-

CO₂ Measurement: The evolved CO₂ is trapped in a barium hydroxide (B78521) or sodium hydroxide solution, and the amount is determined by titration or with an inorganic carbon analyzer.

-

Controls: A blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) are run in parallel.

-

-

Data Interpretation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period[8][11].

Hypothetical Biodegradation Data

The following table presents hypothetical data for the ready biodegradability of this compound, based on typical results for phospholipids.

| Test Parameter | This compound (Hypothetical) | Reference Substance (Sodium Benzoate) | OECD 301B Guideline |

| Test Duration | 28 days | 28 days | 28 days |

| Biodegradation at Day 28 | 75% of ThCO₂ | >60% of ThCO₂ | Pass: ≥ 60% ThCO₂ |

| 10-Day Window | Achieved | Achieved | Pass: Reached within the 28-day period |

| Classification | Readily Biodegradable | Readily Biodegradable | - |

Toxicity Profile

The toxicity of cationic lipids is a critical consideration, as their positive charge can lead to interactions with negatively charged cellular components, potentially causing cytotoxicity[12][13]. Toxicological evaluation typically involves a tiered approach, from in vitro cytotoxicity assays to in vivo studies.

In Vitro Cytotoxicity Assessment

In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and to understand the mechanisms of cell death.

MTT Assay (Cell Viability)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., NIH 3T3 fibroblasts or a human cell line like HEK293) is seeded in a 96-well plate.

-

Treatment: Cells are incubated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Interpretation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is a key endpoint.

Lactate (B86563) Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

-

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Methodology:

-

Cell Culture and Treatment: Similar to the MTT assay, cells are treated with varying concentrations of this compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan is measured spectrophotometrically.

-

-

Data Interpretation: The amount of LDH released is proportional to the number of lysed cells.

Hypothetical In Vitro Toxicity Data

| Assay | Cell Line | Endpoint | Hypothetical Value for this compound |

| MTT | NIH 3T3 | IC₅₀ (24h) | 85 µg/mL |

| LDH | HEK293 | EC₅₀ (24h) | 120 µg/mL |

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to evaluate the systemic toxicity of a compound.

Acute Systemic Toxicity Study (e.g., OECD 420)

-

Principle: This study provides information on the short-term toxic effects of a single high dose of a substance.

-

Methodology:

-

Animal Model: Typically rats or mice are used.

-

Administration: A single dose of this compound is administered via a relevant route (e.g., intravenous for systemic delivery applications).

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

-

Necropsy: At the end of the study, animals are euthanized, and major organs are examined for gross pathological changes. Histopathological examination may also be performed.

-

-

Data Interpretation: The LD₅₀ (lethal dose for 50% of the test animals) can be estimated.

Hypothetical In Vivo Toxicity Data

| Study Type | Animal Model | Route of Administration | Endpoint | Hypothetical Value for this compound |

| Acute Systemic Toxicity | Rat | Intravenous | LD₅₀ | > 2000 mg/kg |

Signaling Pathways and Mechanisms of Toxicity

The positive charge of cationic lipids can trigger various cellular responses. While specific pathways for this compound are not yet elucidated, studies on other cationic lipids suggest potential mechanisms. These include interactions with the cell membrane leading to membrane destabilization, induction of reactive oxygen species (ROS), and activation of inflammatory and apoptotic pathways[13].

Hypothetical Signaling Pathway for Cationic Lipid-Induced Cytotoxicity

The following diagram illustrates a potential signaling cascade initiated by the interaction of a cationic lipid like this compound with a cell.

Caption: Hypothetical signaling cascade of cationic lipid-induced cytotoxicity.

Experimental Workflow for Investigating Signaling Pathways

Caption: Experimental workflow for investigating signaling pathways.

Conclusion

This compound holds considerable promise as a component of advanced drug delivery systems. While initial assessments from suppliers suggest a favorable safety profile with good biodegradability and low toxicity, a thorough and quantitative evaluation is essential for its progression into clinical applications. This guide has outlined the standard methodologies and provided a hypothetical framework for the biodegradability and toxicity assessment of this compound. The presented data, while illustrative, underscores the importance of rigorous, standardized testing to fully characterize the biological and environmental interactions of this and other novel cationic lipids. Future research should focus on generating specific experimental data for this compound to validate these predictions and to fully elucidate its mechanisms of action and any potential toxicities.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medkoo.com [medkoo.com]

- 4. 16:0 EPC (Cl Salt) | CAS:328250-18-6 | AxisPharm [axispharm.com]

- 5. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]

- 6. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

- 7. 16:0-18:1 EPC (Cl Salt) | CAS:328250-19-7 | AxisPharm [axispharm.com]

- 8. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. Cationic liposome - Wikipedia [en.wikipedia.org]

- 13. Addressing the problem of cationic lipid-mediated toxicity: the magnetoliposome model - PubMed [pubmed.ncbi.nlm.nih.gov]

16:0 EPC Chloride: An In-Depth Technical Guide for Cationic Lipid-Mediated Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors for nucleic acid delivery. Cationic lipids have emerged as a leading class of non-viral vectors, capable of forming complexes with negatively charged nucleic acids, facilitating their entry into cells, and enabling therapeutic gene expression. Among these, 16:0 EPC chloride, also known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a biodegradable and biocompatible cationic lipid that has garnered interest for its potential in gene delivery applications.[1][2][3]

This technical guide provides a comprehensive overview of this compound as a cationic lipid for gene therapy. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of its properties, formulation strategies, and the experimental protocols relevant to its application. While detailed quantitative performance data specifically for this compound as a primary cationic lipid is limited in publicly available literature, this guide synthesizes the existing information and provides context from related cationic lipid systems to enable a thorough evaluation of its potential.

Core Concepts of Cationic Lipid-Mediated Gene Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to self-assemble into liposomes or lipid nanoparticles (LNPs) in aqueous solutions. The positively charged surface of these particles interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA, mRNA, or siRNA) to form stable complexes known as lipoplexes.

The overall process of cationic lipid-mediated gene delivery can be summarized in the following key steps:

-

Lipoplex Formation: Cationic lipids and the desired nucleic acid are mixed in appropriate ratios to form condensed, positively charged nanoparticles.

-

Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to their internalization, primarily through endocytosis.

-

Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to facilitate the release of the nucleic acid cargo into the cytoplasm. This is a critical step to avoid degradation in the lysosomal pathway. The "proton sponge" effect is one of the proposed mechanisms, where the cationic lipid buffers the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane.

-

Nuclear Entry (for DNA): For plasmid DNA, translocation into the nucleus is necessary for transcription to occur.

-

Gene Expression: Once in the appropriate cellular compartment, the nucleic acid is released from the lipid carrier and can be transcribed (DNA) or translated (mRNA) to produce the therapeutic protein.

Physicochemical Properties of this compound

This compound is a saturated cationic lipid with two 16-carbon acyl chains (palmitoyl chains). Its structure contributes to the formation of relatively rigid lipid bilayers at physiological temperatures.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | [3] |

| Synonyms | 16:0 EPC (Cl Salt), DPEPC | [1] |

| Molecular Formula | C42H85ClNO8P | [1] |

| Molecular Weight | 798.56 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in chloroform (B151607) and ethanol | |

| Storage | -20°C for long-term storage | [1] |

Formulation of this compound-Based Gene Delivery Systems

The formulation of effective gene delivery vehicles using this compound typically involves its combination with helper lipids to enhance stability, transfection efficiency, and biocompatibility.

Key Formulation Components:

-

Cationic Lipid (this compound): The primary component for complexing with nucleic acids and facilitating cellular uptake.

-

Helper Lipid: Neutral lipids are often included to improve the fusogenicity of the lipoplex and aid in endosomal escape. A commonly used helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is known to promote the formation of non-bilayer lipid structures that can destabilize the endosomal membrane.

-

Cholesterol: Incorporated to modulate membrane fluidity, stability, and reduce aggregation.

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) can be included to create a hydrophilic shell around the nanoparticle. This "stealth" coating can reduce non-specific interactions with serum proteins, prolong circulation time in vivo, and improve stability.

General Formulation Protocol:

A common method for preparing liposomes or lipid nanoparticles is the thin-film hydration method followed by extrusion.

-

Lipid Film Preparation: The cationic lipid (this compound) and any helper lipids (e.g., DOPE, cholesterol, PEGylated lipid) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water, saline, or a buffered solution like HEPES or PBS) to form multilamellar vesicles (MLVs).

-

Size Reduction: The MLV suspension is then subjected to size reduction to form small unilamellar vesicles (SUVs) with a more uniform size distribution. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.

-

Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid solution at a specific charge ratio (N/P ratio, the molar ratio of the positive charges on the lipid to the negative charges on the nucleic acid). The mixture is incubated for a defined period to allow for the formation of stable lipoplexes.

Characterization of this compound Lipoplexes

Thorough characterization of the formulated lipoplexes is essential to ensure quality, consistency, and to understand their structure-function relationship.

| Parameter | Method | Typical Expected Outcome |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Homogeneous population with a size range of 100-200 nm and a low PDI (<0.2) is often desired for in vivo applications. |

| Zeta Potential | Laser Doppler Velocimetry | A positive zeta potential (e.g., +20 to +40 mV) is expected, indicating successful complexation of the nucleic acid and a surface charge that facilitates interaction with the cell membrane. |

| Nucleic Acid Encapsulation Efficiency | Spectrophotometric or fluorometric assays (e.g., RiboGreen or PicoGreen assay) | High encapsulation efficiency (>90%) is desirable to maximize the delivery of the therapeutic payload. |

| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles, and the visualization of the condensed nucleic acid within the lipoplex. |

In Vitro Evaluation of Gene Delivery

Transfection Efficiency

The ability of the this compound-based lipoplexes to deliver a functional gene is assessed using reporter gene assays.

Experimental Protocol: In Vitro Transfection Assay

-

Cell Seeding: Plate the target cells (e.g., HEK293, HeLa, or a relevant cell line for the therapeutic application) in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Preparation: Prepare the this compound lipoplexes with a reporter gene plasmid (e.g., encoding luciferase or green fluorescent protein - GFP) at various N/P ratios.

-

Transfection: Add the lipoplex solution to the cells in serum-free or serum-containing media, depending on the experimental design.

-

Incubation: Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours).

-

Media Change: After the incubation period, the transfection medium can be replaced with fresh, complete growth medium.

-

Gene Expression Analysis: After a suitable incubation period to allow for gene expression (e.g., 24-48 hours), quantify the reporter gene expression.

-

For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

-

For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

-

Cytotoxicity

Assessing the cytotoxicity of the gene delivery vector is crucial for its potential therapeutic application.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

-

Treatment: Expose the cells to the this compound lipoplexes at a range of concentrations. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).

-

Incubation: Incubate the cells for a period that corresponds to the transfection experiment (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-